

A Technical Guide to Methyl 2-(m-tolyl)acetate (CAS: 53088-69-0)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2-(m-tolyl)acetate

Cat. No.: B1353104

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 2-(m-tolyl)acetate**, a key organic compound. This document consolidates its chemical and physical properties, outlines a detailed synthesis protocol, and includes relevant safety and handling information. The content is structured to support researchers and professionals in the fields of chemistry and drug development.

Chemical and Physical Properties

Methyl 2-(m-tolyl)acetate, also known as methyl 3-methylphenylacetate, is an ester with the molecular formula C₁₀H₁₂O₂.^[1] It is a liquid at room temperature and is characterized by the following properties:

Property	Value	Source
CAS Number	53088-69-0	[1]
Molecular Formula	C ₁₀ H ₁₂ O ₂	[1]
Molecular Weight	164.20 g/mol	[1]
Appearance	Liquid	
Boiling Point	117 °C at 13 mmHg	ChemicalBook
Density	1.035 g/cm ³ (Predicted)	Acmec Biochemical
Purity	Typically 95% - 98%	
Storage Temperature	Refrigerator; Sealed in dry conditions	
IUPAC Name	methyl 2-(3-methylphenyl)acetate	[1]
InChI Key	AWTKFTNNPQGGLX-UHFFFAOYSA-N	[1]
SMILES	CC1=CC(=CC=C1)CC(=O)OC	[1]

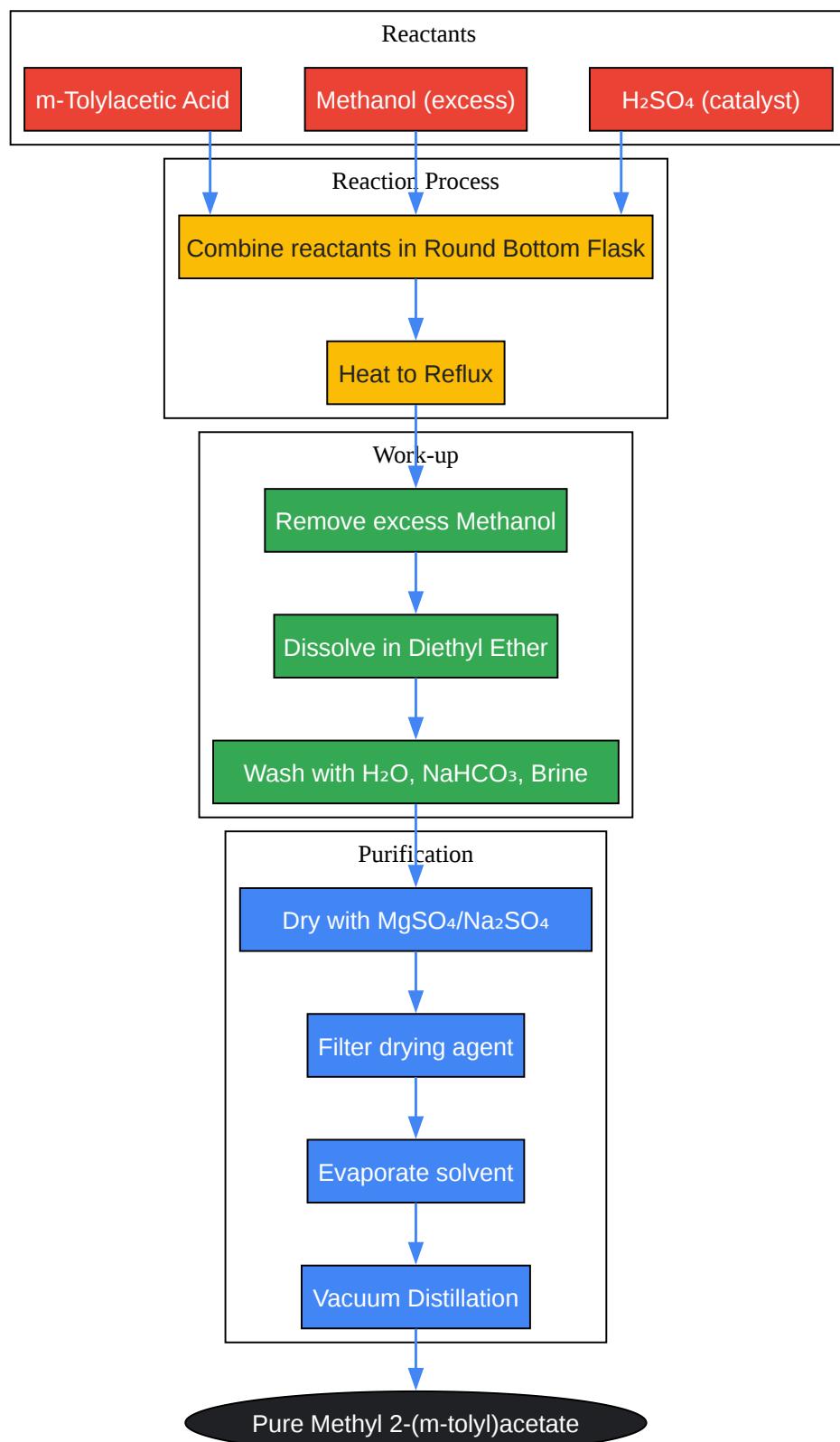
Synthesis of Methyl 2-(m-tolyl)acetate via Fischer Esterification

The primary method for synthesizing **Methyl 2-(m-tolyl)acetate** is through the Fischer esterification of m-tolylacetic acid with methanol, using a strong acid catalyst such as sulfuric acid. This reaction is a classic example of acid-catalyzed esterification.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Experimental Protocol

Materials:

- m-Tolylacetic acid
- Methanol (anhydrous)


- Concentrated Sulfuric Acid (H_2SO_4)
- Diethyl ether (or other suitable extraction solvent)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve m-tolylacetic acid in an excess of anhydrous methanol.
- **Catalyst Addition:** Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
- **Reflux:** Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Work-up:**
 - After the reaction is complete, allow the mixture to cool to room temperature.
 - Remove the excess methanol under reduced pressure using a rotary evaporator.
 - Dissolve the residue in diethyl ether.
 - Transfer the ether solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.
- **Drying and Isolation:**
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter the drying agent.

- Evaporate the solvent to yield the crude **Methyl 2-(m-tolyl)acetate**.
- Purification: The crude product can be further purified by vacuum distillation to obtain the final product with high purity.

Synthesis Workflow

[Click to download full resolution via product page](#)*Synthesis workflow for **Methyl 2-(m-tolyl)acetate**.*

Analytical Data

Mass Spectrometry

The Gas Chromatography-Mass Spectrometry (GC-MS) data for **Methyl 2-(m-tolyl)acetate** shows characteristic fragmentation patterns that can be used for its identification. The mass spectrum is available on public databases such as PubChem.[\[1\]](#)

Applications in Research and Drug Development

While detailed studies on the biological activity of **Methyl 2-(m-tolyl)acetate** are limited in publicly accessible literature, substituted phenylacetates are a class of compounds with diverse applications in medicinal chemistry. They can serve as intermediates in the synthesis of more complex molecules with potential therapeutic properties.

It is important to note that a related compound, m-tolyl acetate (CAS 122-46-3), has been investigated for its antimicrobial properties.[\[6\]](#) However, direct evidence for the biological activity of **Methyl 2-(m-tolyl)acetate** is not readily available.

Safety and Handling

Methyl 2-(m-tolyl)acetate should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General safety precautions include:

- Working in a well-ventilated fume hood.
- Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoiding inhalation, ingestion, and contact with skin and eyes.

Conclusion

Methyl 2-(m-tolyl)acetate is a readily synthesizable organic ester with well-defined chemical and physical properties. While its direct application in drug development and biological signaling pathways is not extensively documented, its synthesis via Fischer esterification is a

robust and well-understood process. This guide provides foundational technical information to support its use in research and chemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 2-(m-tolyl)acetate | C10H12O2 | CID 5135288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. community.wvu.edu [community.wvu.edu]
- 3. cerritos.edu [cerritos.edu]
- 4. dwsim.fossee.in [dwsim.fossee.in]
- 5. athabascau.ca [athabascau.ca]
- 6. Buy M-Tolyl acetate | 122-46-3 | >98% [smolecule.com]
- To cite this document: BenchChem. [A Technical Guide to Methyl 2-(m-tolyl)acetate (CAS: 53088-69-0)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1353104#methyl-2-m-tolyl-acetate-cas-number-53088-69-0>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com